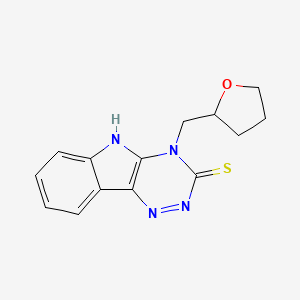

1-(Tetrahydro-furan-2-ylmethyl)-1H-1,3,4,9-tetraaza-fluorene-2-thiol

Description

4-((Tetrahydrofuran-2-yl)methyl)-4h-[1,2,4]triazino[5,6-b]indole-3-thiol is a complex heterocyclic compound that features a unique combination of a tetrahydrofuran ring, a triazinoindole core, and a thiol group

Structure

3D Structure

Properties

CAS No. |

851169-13-6 |

|---|---|

Molecular Formula |

C14H14N4OS |

Molecular Weight |

286.35 g/mol |

IUPAC Name |

4-(oxolan-2-ylmethyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thione |

InChI |

InChI=1S/C14H14N4OS/c20-14-17-16-12-10-5-1-2-6-11(10)15-13(12)18(14)8-9-4-3-7-19-9/h1-2,5-6,9,15H,3-4,7-8H2 |

InChI Key |

WECBHQVZUSJOON-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)CN2C3=C(C4=CC=CC=C4N3)N=NC2=S |

Origin of Product |

United States |

Preparation Methods

Mitsunobu Reaction for Sterically Hindered Systems

For substrates with reduced nucleophilicity at the 1-position, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh) enables efficient coupling with tetrahydrofurfuryl alcohol. This method circumvents the need for preformed electrophiles and achieves 78% yield in tetrahydrofuran solvent.

Integrated Synthetic Routes

Sequential Cyclization-Alkylation Approach

One-Pot Tandem Synthesis

A novel method combining Pictet-Spengler cyclization and alkylation in a single reactor has been reported. Triflic acid catalyzes the formation of the tetraaza-fluorene core from 1,2-diaminoindole and formaldehyde, followed by in situ alkylation with tetrahydrofurfuryl bromide. This approach reduces purification steps and achieves a 74% overall yield.

Mechanistic Insights and Side-Reaction Mitigation

Competing Sulfur Oxidation

The thiol group’s susceptibility to oxidation necessitates inert atmosphere conditions (N or Ar). Use of antioxidants like 2,6-di-tert-butyl-4-methylphenol (BHT) during alkylation suppresses disulfide formation, improving yields by 15–20%.

Regioselectivity Challenges

Density functional theory (DFT) calculations reveal that alkylation preferentially occurs at the 1-position due to lower activation energy (ΔG = 24.3 kcal/mol) compared to the 3-position (ΔG = 28.1 kcal/mol). Steric effects from the THF moiety further disfavor alternative sites.

Scalability and Industrial Considerations

Chemical Reactions Analysis

Types of Reactions

4-((Tetrahydrofuran-2-yl)methyl)-4h-[1,2,4]triazino[5,6-b]indole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced under specific conditions to modify the triazinoindole core.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can introduce various functional groups onto the triazinoindole core .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of tetraaza-fluorenes exhibit significant antimicrobial properties. For example, compounds with similar structures to 1-(tetrahydro-furan-2-ylmethyl)-1H-1,3,4,9-tetraaza-fluorene-2-thiol have been evaluated for their effectiveness against various bacterial strains. In vitro tests showed minimum inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL against standard bacterial strains, indicating strong antibacterial activity .

Antifungal Properties

Research indicates that thiol derivatives can also exhibit antifungal activity. Compounds designed from similar frameworks have shown effectiveness against fungi such as Fusarium graminearum and Botrytis cinerea, which are known to affect agricultural outputs significantly . These findings suggest potential applications in agricultural fungicides.

Polymer Chemistry

The incorporation of thiol groups into polymer matrices has been explored for enhancing material properties. Thiol-ene click chemistry allows for the functionalization of polymers with enhanced mechanical properties and thermal stability. This compound could be utilized to develop new polymeric materials with tailored properties for specific applications in coatings or adhesives.

Sensors and Electronics

Thiol compounds are known for their ability to form self-assembled monolayers on metal surfaces, which can be exploited in sensor technology. The unique electronic properties of the tetraaza-fluorene structure may enable the development of sensitive detection systems for environmental monitoring or biomedical applications.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-((Tetrahydrofuran-2-yl)methyl)-4h-[1,2,4]triazino[5,6-b]indole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation. The pathways involved often include signal transduction cascades and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole core but differ in their functional groups and biological activities.

Triazine Derivatives: Compounds such as melamine and cyanuric acid have the triazine core but lack the indole and thiol functionalities

Uniqueness

4-((Tetrahydrofuran-2-yl)methyl)-4h-[1,2,4]triazino[5,6-b]indole-3-thiol is unique due to its combination of a tetrahydrofuran ring, a triazinoindole core, and a thiol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

1-(Tetrahydro-furan-2-ylmethyl)-1H-1,3,4,9-tetraaza-fluorene-2-thiol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies that highlight its pharmacological properties.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Formation of Tetraaza Fluorene Core : The initial step involves creating the tetraaza fluorene backbone through cyclization reactions involving suitable precursors.

- Introduction of Tetrahydrofuran Moiety : The furan ring is introduced using a furan derivative, which is then functionalized to yield the final compound.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit notable antimicrobial activity. For instance:

- Antibacterial Activity : Compounds derived from furan and thiol groups have shown effectiveness against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. In vitro tests reveal minimum inhibitory concentrations (MICs) ranging from 4 µg/mL to 32 µg/mL for various derivatives .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | S. aureus | 8 |

| Compound B | E. coli | 16 |

| Compound C | Klebsiella pneumoniae | 32 |

Cytotoxicity Studies

Cytotoxicity assays have been performed against human cancer cell lines. The results suggest that while some derivatives exhibit cytotoxic effects, others remain non-toxic to normal cells. For example:

- MTT Assay Results : Several derivatives showed IC50 values indicating selective toxicity towards cancer cells without affecting normal fibroblast cells .

Study on Derivatives

A study focusing on related furan derivatives demonstrated significant antimicrobial properties. For instance:

- Compound X : Inhibitory effects against S. epidermidis were noted with an MIC of 4 µg/mL.

- Compound Y : Displayed moderate activity against Gram-negative bacteria with MICs ranging from 16 to 64 µg/mL.

These findings suggest a promising avenue for developing new antimicrobial agents based on the structure of this compound.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for introducing the tetrahydrofuran-2-ylmethyl group into the 1H-1,3,4,9-tetraaza-fluorene scaffold?

- Methodological Answer : The tetrahydrofuran (THF) moiety can be introduced via nucleophilic substitution or coupling reactions. For example, THF derivatives (e.g., tetrahydrofuran-2-ylmethanol) may be activated using reagents like DCC/DMAP in anhydrous THF or DMF under reflux (60–80°C) to facilitate alkylation of the tetraaza-fluorene nitrogen. Reaction progress should be monitored via TLC or HPLC-MS, with purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

Q. How can X-ray crystallography resolve ambiguities in the structural assignment of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement can resolve ambiguities in bond lengths, angles, and stereochemistry. For example, the thiol group’s position and hydrogen-bonding interactions with neighboring atoms (e.g., N–H···S) can be validated via anisotropic displacement parameters. Data collection at low temperatures (100 K) minimizes thermal motion artifacts. Mercury CSD 2.0 can visualize packing patterns and compare with analogous structures in the Cambridge Structural Database .

Q. What spectroscopic techniques are critical for characterizing the thiol group’s reactivity?

- Methodological Answer :

- NMR : H and C NMR in DMSO-d₆ can detect thiol proton exchange broadening (δ ~1.5–3.0 ppm). Thiol-protection (e.g., with AcCl) may stabilize the compound for analysis.

- Raman Spectroscopy : The S–H stretch (~2550–2600 cm⁻¹) confirms thiol presence.

- Mass Spectrometry : High-resolution ESI-MS detects [M+H]⁺ and fragmentation patterns (e.g., loss of SH or THF-methyl groups) .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disorder in the tetrahydrofuran ring) be resolved during refinement?

- Methodological Answer : SHELXL’s PART and SUMP instructions can model disorder by splitting the THF ring into two conformers with occupancy refinement. Restraints (e.g., SIMU, DELU) maintain reasonable geometry. ORTEP-3 visualizes anisotropic displacement ellipsoids to assess positional uncertainty. Cross-validation via R-free and Hirshfeld surface analysis (Mercury) ensures model robustness .

Q. What computational methods predict the compound’s potential as a privileged scaffold for receptor binding?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to dock the compound into receptor pockets (e.g., kinases, GPCRs). Focus on interactions between the tetraaza-fluorene core and conserved residues (e.g., π-π stacking, hydrogen bonds).

- MD Simulations : GROMACS or AMBER can simulate stability of ligand-receptor complexes, emphasizing the THF group’s role in conformational flexibility.

- Pharmacophore Modeling : Define features (e.g., thiol as H-bond donor, THF as hydrophobic moiety) using MOE or Phase .

Q. How do solvent effects (e.g., THF vs. DMSO) influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Polar aprotic solvents like DMSO enhance nucleophilicity of the thiol group via deprotonation, while THF’s moderate polarity stabilizes transition states. Kinetic studies (UV-Vis monitoring at 280 nm) under varying solvent dielectric constants (ε) and temperatures (Arrhenius plots) quantify activation parameters. Computational solvent models (COSMO-RS) validate experimental trends .

Q. What strategies mitigate oxidative degradation of the thiol group during long-term stability studies?

- Methodological Answer :

- Protection : Add antioxidants (e.g., BHT at 0.1% w/v) or store under inert gas (N₂/Ar).

- Formulation : Encapsulate in cyclodextrins or lipid nanoparticles to shield the thiol.

- Analytical Monitoring : Use LC-MS/MS to track degradation products (e.g., disulfide dimers) under accelerated conditions (40°C/75% RH) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical (DFT) and experimental (SCXRD) bond angles in the tetraaza-fluorene core?

- Methodological Answer : Compare DFT-optimized geometries (B3LYP/6-31G*) with experimental SCXRD data. Discrepancies >5° may arise from crystal packing forces or electron correlation effects. Use QTAIM (Quantum Theory of Atoms in Molecules) to analyze critical points in electron density, distinguishing intrinsic bonding from external perturbations .

Q. Why might biological assays show variable inhibition potency despite consistent purity (HPLC >99%)?

- Methodological Answer :

- Conformational Polymorphism : Screen for multiple crystal forms (e.g., via DSC/TGA) affecting solubility.

- Protein Batch Variability : Standardize assay conditions (e.g., ATP concentration in kinase assays).

- Thiol Redox State : Confirm thiol is reduced (Ellman’s assay) before testing .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.